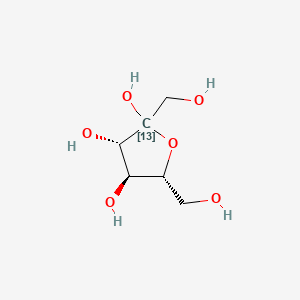

D-(2-~13~C)Fructofuranose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

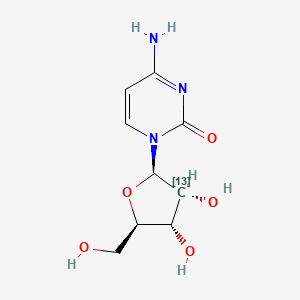

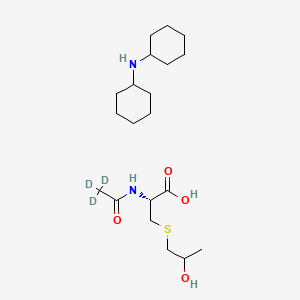

D-(2-~13~C)Fructofuranose is a type of monosaccharide with the molecular formula C6H12O6 . It is functionally related to D-fructofuranose .

Synthesis Analysis

The synthesis of D-Fructofuranose-linked Chitin Oligosaccharides was achieved using the transglycosylation reaction catalyzed by β-N-acetylhexosaminidase of Stenotrophomonas maltophilia . The structures of these oligosaccharides were confirmed by comparing instrumental analysis data of fragments obtained by enzymatic hydrolysis and acid hydrolysis of them with known data of these fragments .Molecular Structure Analysis

The molecular structure of D-(2-~13~C)Fructofuranose consists of a six-membered ring with the molecular formula C6H12O6 . The structure includes three defined atom stereocenters and one undefined atom stereocenter .Chemical Reactions Analysis

Invertases, which include D-(2-~13~C)Fructofuranose, catalyze the hydrolysis of sucrose to glucose and fructose . This reaction is irreversible and plays a key role in primary metabolism and plant development .Physical And Chemical Properties Analysis

D-(2-~13~C)Fructofuranose has a molecular weight of 181.15 g/mol, a topological polar surface area of 110 Ų, and a complexity of 162 . It has five hydrogen bond donors and six hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen

Food Industry: Sweetener Development

D-(2-13C)Fructofuranose can be utilized in the food industry as a low-calorie sweetener. Its structural similarity to sucrose makes it a potential substitute with lower caloric content, contributing to healthier food options .

Pharmaceuticals: Drug Formulation

In pharmaceuticals, D-(2-13C)Fructofuranose may serve as a stabilizing agent for certain drugs, enhancing their shelf life and efficacy. Its properties could be harnessed to improve drug delivery systems .

Biotechnology: Enzyme Substrate

This compound can act as a substrate for various enzymatic reactions in biotechnological applications, such as the production of prebiotic oligosaccharides, which have numerous health benefits .

Nutrition: Dietary Supplements

As a component of dietary supplements, D-(2-13C)Fructofuranose could be used to enhance the nutritional value of foods, particularly in the development of functional foods that support digestive health .

Agriculture: Crop Enhancement

In agriculture, this compound might be applied to improve the nutritional quality of crops. It could be used to increase the fructan content in plants, which is beneficial for both human consumption and plant health .

Environmental Science: Biodegradable Materials

D-(2-13C)Fructofuranose could be explored for creating biodegradable materials, contributing to environmental sustainability. Its potential for biotransformation into eco-friendly products is a promising area of research .

Chemical Synthesis: Organic Synthesis Intermediate

This fructofuranose isotope could be used as an intermediate in organic synthesis, aiding in the creation of complex molecules for research and industrial purposes .

Analytical Chemistry: Tracer Studies

In analytical chemistry, D-(2-13C)Fructofuranose can be employed in tracer studies to track metabolic pathways and understand biochemical processes due to its 13C label, which is detectable using spectroscopic methods .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3S,4S,5R)-2,5-bis(hydroxymethyl)(213C)oxolane-2,3,4-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1/i6+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFSUNEUAIZKAJO-STNXCDFNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)(CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([13C](O1)(CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746023 |

Source

|

| Record name | D-(2-~13~C)Fructofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-(2-~13~C)Fructofuranose | |

CAS RN |

117013-19-1 |

Source

|

| Record name | D-(2-~13~C)Fructofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

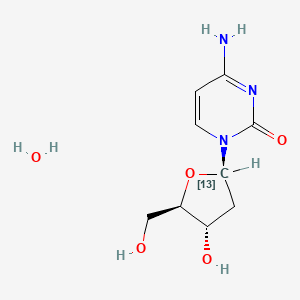

![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(213C)oxolan-2-yl]pyrimidin-2-one](/img/structure/B583526.png)

![Cyclopentanecarboxaldehyde, 2-(1-methoxyethyl)-, [1alpha,2beta(S*)]- (9CI)](/img/no-structure.png)